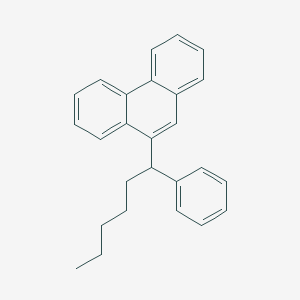

9-(1-Phenylhexyl)phenanthrene

Descripción

9-(1-Phenylhexyl)phenanthrene (CAS 261351-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₂₆H₂₆ and an average molecular mass of 338.494 g/mol . The compound features a phenanthrene backbone—a tricyclic aromatic system—substituted at the 9-position with a 1-phenylhexyl group. Phenanthrene itself is known for its aromatic stability, low reactivity toward addition reactions, and fluorescence properties, with electrophilic substitution typically occurring at the 9- and 10-positions .

Propiedades

Número CAS |

261351-54-6 |

|---|---|

Fórmula molecular |

C26H26 |

Peso molecular |

338.5 g/mol |

Nombre IUPAC |

9-(1-phenylhexyl)phenanthrene |

InChI |

InChI=1S/C26H26/c1-2-3-5-15-22(20-12-6-4-7-13-20)26-19-21-14-8-9-16-23(21)24-17-10-11-18-25(24)26/h4,6-14,16-19,22H,2-3,5,15H2,1H3 |

Clave InChI |

DTGIXFGLFQMTNC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 9-(1-Phenylhexyl)phenanthrene typically involves the functionalization of phenanthrene. One common method is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction

Análisis De Reacciones Químicas

9-(1-Phenylhexyl)phenanthrene undergoes various chemical reactions, including:

Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to phenanthrenequinone.

Reduction: When treated with lithium aluminium hydride, it reduces to 9,10-dihydrophenanthrene.

Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.

Aromatic sulfonation: Using sulfuric acid, it forms 2 and 3-phenanthrenesulfonic acids.

Aplicaciones Científicas De Investigación

9-(1-Phenylhexyl)phenanthrene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including dyes, plastics, and pharmaceuticals.

Material Chemistry: It is used in the preparation of blue and full-color fluorescence materials due to its high photo- and thermo-stability.

Pharmaceutical Chemistry: Phenanthrene derivatives are explored for their potential biological activities, including antialgal and cytotoxic properties.

Mecanismo De Acción

The mechanism of action of 9-(1-Phenylhexyl)phenanthrene involves its interaction with molecular targets through various pathways. For instance, its oxidation to phenanthrenequinone involves the formation of a ketal structure, which can further react to form different derivatives . These reactions often involve catalysis by transition metals such as iron (III) chloride .

Comparación Con Compuestos Similares

Table 1: Structural and Substituent Comparisons

Environmental Persistence

- Biodegradation Resistance : Methylphenanthrenes follow degradation resistance trends: 9-methyl > 1-methyl > 2-methyl. The phenylhexyl group in 9-(1-phenylhexyl)phenanthrene likely confers even greater persistence due to steric hindrance and hydrophobicity, as seen in PAHs with higher carbon-numbered substituents .

Table 2: Environmental and Physical Properties

| Compound | Biodegradation Resistance | Melting Point (°C) | Solubility in Organic Solvents |

|---|---|---|---|

| 9-(1-Phenylhexyl)phenanthrene | High | Not reported | High (hydrophobic) |

| 9-Methylphenanthrene | Moderate | 101–103 | Moderate |

| 9-Ethylphenanthrene | Low | 65–67 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.